NPS 2390
Overview
Description
NPS 2390 is a quinoxaline derivative that acts as a noncompetitive antagonist of group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5. It has been widely used in scientific research due to its potent and selective inhibition of these receptors .
Mechanism of Action
Target of Action
The primary targets of NPS 2390 are the metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5) . These receptors play a crucial role in the nervous system and cardiovascular diseases .
Mode of Action
This compound interacts with its targets, mGluR1 and mGluR5, as a noncompetitive antagonist . It is thought to act on a site separate from the glutamate binding pocket . This interaction results in the inhibition of these receptors, altering their normal functioning .
Biochemical Pathways
It is known that the antagonistic action of this compound on mglur1 and mglur5 can influence various downstream effects, potentially affecting nervous system functions and cardiovascular health .
Pharmacokinetics
These properties significantly impact the bioavailability of a drug, determining its onset, duration, and intensity of effect .
Result of Action
Its antagonistic action on mglur1 and mglur5 suggests that it can alter cellular signaling pathways associated with these receptors . This could potentially lead to changes in cellular functions, particularly in the nervous system and cardiovascular system .
Preparation Methods
NPS 2390 is synthesized through a series of chemical reactions involving quinoxaline-2-carboxylic acid and adamantan-1-ylamineThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
The compound is usually purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
NPS 2390 undergoes various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized under specific conditions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Substitution: The compound can undergo substitution reactions where functional groups on the quinoxaline ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
NPS 2390 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: this compound is employed in research to understand the role of mGluR1 and mGluR5 in various biological processes, including synaptic transmission and plasticity.
Medicine: The compound is investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy, pain, and stroke.
Industry: This compound is used in the development of new drugs targeting metabotropic glutamate receptors
Comparison with Similar Compounds
NPS 2390 is unique in its high selectivity and potency as a noncompetitive antagonist of mGluR1 and mGluR5. Similar compounds include:
AIDA: Another mGluR antagonist with different selectivity and potency profiles.
MPEP: A selective mGluR5 antagonist with distinct pharmacological properties.
CPCCOEt: A selective mGluR1 antagonist with a different mechanism of action.
Compared to these compounds, this compound offers a unique combination of selectivity and potency, making it a valuable tool in research .
Properties
IUPAC Name |
N-(1-adamantyl)quinoxaline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFVOZCCAXQXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427729 | |
Record name | NPS 2390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226878-01-9 | |
Record name | NPS 2390 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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